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molecular formula C9H5BrF3NO B8229642 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile

Cat. No. B8229642
M. Wt: 280.04 g/mol
InChI Key: JBOQKEYWZXKBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989449B2

Procedure details

In analogy to the procedure described in WO2007060448, the reaction of 3-bromo-5-fluorobenzonitrile with 2,2,2-trifluoro-ethanol using sodium bis(trimethylsilyl)amide as the base yielded the title compound as a white solid (yield: 77% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].[F:11][C:12]([F:16])([F:15])[CH2:13][OH:14].C[Si]([N-][Si](C)(C)C)(C)C.[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:14][CH2:13][C:12]([F:16])([F:15])[F:11])[CH:9]=1)[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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